N,N-Bis(trimethylsilyl)-2-propyn-1-amine

Description

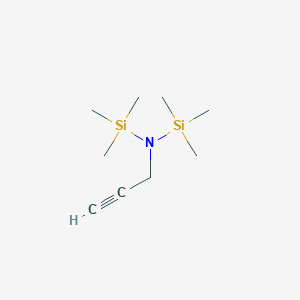

N,N-Bis(trimethylsilyl)-2-propyn-1-amine (C₉H₂₁NSi₂) is a silylated propargylamine characterized by two trimethylsilyl (TMS) groups attached to the nitrogen atom of a propyn-1-amine backbone. This compound is notable for its steric bulk and electron-rich nature, which arise from the TMS substituents. The TMS groups enhance stability by shielding the reactive amine nitrogen, making it useful in synthetic chemistry as a protecting group or intermediate in organometallic reactions . Synthetically, it can be prepared via silylation of 2-propyn-1-amine with trimethylsilyl chloride in the presence of a base. Its applications span catalysis, polymer chemistry, and as a precursor for desilylation reactions to generate unprotected amines under mild conditions (e.g., using Bu₄NF) .

Properties

CAS No. |

91375-25-6 |

|---|---|

Molecular Formula |

C9H21NSi2 |

Molecular Weight |

199.44 g/mol |

IUPAC Name |

N,N-bis(trimethylsilyl)prop-2-yn-1-amine |

InChI |

InChI=1S/C9H21NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h1H,9H2,2-7H3 |

InChI Key |

KSLOZLAHDHSVAG-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)N(CC#C)[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)N(CC#C)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(trimethylsilyl)-2-propyn-1-amine can be synthesized through the reaction of trimethylsilyl chloride with propargylamine in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:

Propargylamine+2Trimethylsilyl chloride+Base→this compound+By-products

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(trimethylsilyl)-2-propyn-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

Desilylation: Removal of the trimethylsilyl groups can be achieved using fluoride ions or other desilylating agents.

Addition Reactions: The propynyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Fluoride Ions: Used for desilylation reactions.

Electrophiles: Such as halogens or acids, for addition reactions to the propynyl group.

Major Products

Desilylated Amines: Resulting from the removal of trimethylsilyl groups.

Substituted Amines: Formed by substitution of the trimethylsilyl groups with other functional groups.

Scientific Research Applications

N,N-Bis(trimethylsilyl)-2-propyn-1-amine has several applications in scientific research:

Organic Synthesis: Used as a reagent for introducing silyl groups into organic molecules, which can protect functional groups during synthesis.

Materials Science: Employed in the synthesis of silicon-based materials and coatings.

Biological Studies: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.

Medicinal Chemistry: Explored for its role in drug development, particularly in the synthesis of silylated analogs of bioactive compounds.

Mechanism of Action

The mechanism of action of N,N-Bis(trimethylsilyl)-2-propyn-1-amine involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during chemical reactions. The propynyl group can participate in addition reactions, further expanding the compound’s reactivity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of N,N-Bis(trimethylsilyl)-2-propyn-1-amine:

Reactivity and Stability

- This compound : The TMS groups confer air sensitivity but enable controlled desilylation. For example, treatment with Bu₄NF in DMF cleaves the Si–N bond to yield 2-propyn-1-amine, a valuable building block in click chemistry .

- N,N-Bis(1-methylethyl)-2-propyn-1-amine hydrochloride : The isopropyl substituents reduce steric hindrance compared to TMS, enhancing nucleophilicity. This compound is utilized in alkylation and as a hydrochloride salt for improved handling .

- Triallylamine : Unlike silylated amines, triallylamine’s conjugated enamine structure participates in Michael additions and polymer crosslinking due to its electron-deficient alkene groups .

Key Research Findings

Desilylation Efficiency : this compound undergoes rapid desilylation with Bu₄NF, achieving >90% yield of free amine at room temperature .

Steric Effects : Comparative studies show that TMS-substituted amines exhibit slower reaction kinetics in nucleophilic substitutions than alkylated analogues due to steric bulk .

Thermal Stability : Differential scanning calorimetry (DSC) reveals that this compound decomposes at 180°C, whereas triallylamine remains stable up to 250°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.